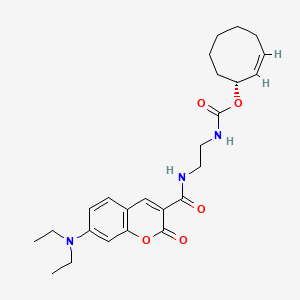
Coumarin-C2-TCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Coumarin-C2-TCO is a dye derivative of Coumarin. It is known for its ability to undergo an inverse electron demand Diels-Alder reaction with molecules containing Tetrazine groups through its TCO moiety . This property makes it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-TCO typically involves the derivatization of Coumarin. One common method includes the reaction of Coumarin with a TCO (trans-cyclooctene) group under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
化学反応の分析
Types of Reactions
Coumarin-C2-TCO primarily undergoes the inverse electron demand Diels-Alder reaction (iEDDA) with Tetrazine-bearing molecules . This reaction is highly specific and efficient, making it useful for various applications.
Common Reagents and Conditions
The iEDDA reaction typically requires the presence of Tetrazine groups on the reacting molecule. The reaction conditions may include solvents such as dimethyl sulfoxide (DMSO) and temperatures that facilitate the reaction without degrading the reactants .
Major Products Formed
The major product formed from the iEDDA reaction between this compound and Tetrazine-bearing molecules is a stable adduct that can be used for further applications in research and industry .
科学的研究の応用
Coumarin-C2-TCO has a wide range of applications in scientific research:
Fluorescent Labeling: It is used as a fluorescent dye for labeling biomolecules, enabling the visualization of biological processes
Metal Ion Detection: This compound can be used to detect metal ions in various samples due to its fluorescent properties.
Microenvironment Polarity Detection: It helps in detecting changes in the polarity of microenvironments, which is useful in studying cellular processes.
pH Detection: The compound is also used in pH detection, providing insights into the acidity or basicity of different environments.
作用機序
The mechanism of action of Coumarin-C2-TCO involves its ability to undergo the iEDDA reaction with Tetrazine-bearing molecules. This reaction forms a stable adduct that can be used for various applications. The molecular targets and pathways involved include the specific binding of the TCO group to the Tetrazine group, leading to the formation of the adduct .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound of Coumarin-C2-TCO, used widely as a fluorescent dye
Coumarin-6: Another derivative of Coumarin, used for similar applications but with different properties.
Coumarin-343: Known for its use in fluorescence microscopy and other imaging techniques.
Uniqueness of this compound
This compound is unique due to its ability to undergo the iEDDA reaction with high specificity and efficiency. This property makes it particularly valuable for applications that require precise labeling and detection .
特性
分子式 |
C25H33N3O5 |
|---|---|
分子量 |
455.5 g/mol |
IUPAC名 |
[(1R,2Z)-cyclooct-2-en-1-yl] N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C25H33N3O5/c1-3-28(4-2)19-13-12-18-16-21(24(30)33-22(18)17-19)23(29)26-14-15-27-25(31)32-20-10-8-6-5-7-9-11-20/h8,10,12-13,16-17,20H,3-7,9,11,14-15H2,1-2H3,(H,26,29)(H,27,31)/b10-8-/t20-/m0/s1 |
InChIキー |
YQVTWWPIEQAMRN-WSCHBXBGSA-N |
異性体SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)O[C@@H]/3CCCCC/C=C3 |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OC3CCCCCC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


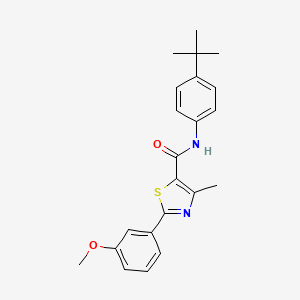

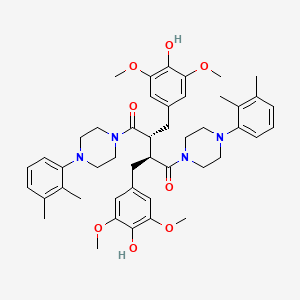
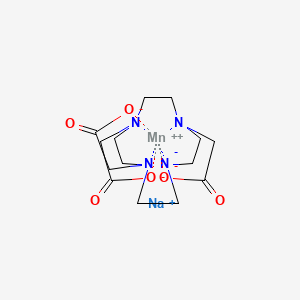
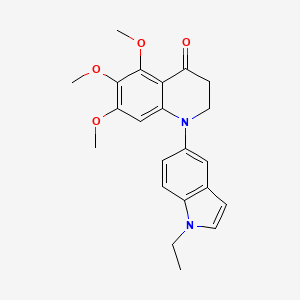
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
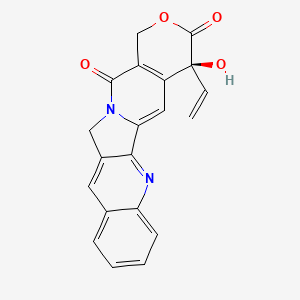
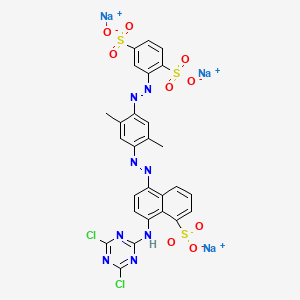
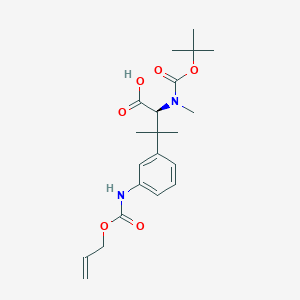
![N'-[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]methyl]-N-hydroxy-N'-(4-methoxyphenyl)heptanediamide](/img/structure/B15138144.png)

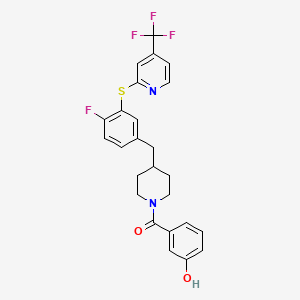
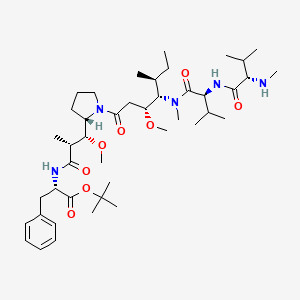
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
